phosphoribosyl-ATP

Description

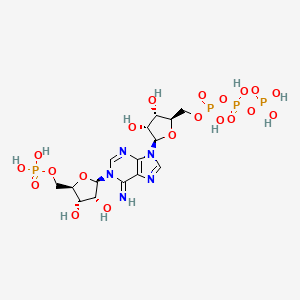

Structure

3D Structure

Properties

CAS No. |

1110-99-2 |

|---|---|

Molecular Formula |

C15H25N5O20P4 |

Molecular Weight |

719.28 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI Key |

RKNHJBVBFHDXGR-KEOHHSTQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthetic Pathways Involving Phosphoribosyl Atp

The Histidine Biosynthesis Pathway: Initial Steps and Phosphoribosyl-ATP Formation

The histidine biosynthesis pathway commences with the enzymatic condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) nih.govproteopedia.orgbioone.org. This reaction is catalyzed by ATP phosphoribosyltransferase (ATP-PRT), an enzyme that belongs to the phosphoribosyltransferase (PRT) family nih.govproteopedia.org. The enzyme facilitates the transfer of the phosphoribosyl group from PRPP to the N1 position of the adenine (B156593) moiety of ATP, yielding this compound (PRATP) and inorganic pyrophosphate (PPi) nih.govpsu.eduproteopedia.orgresearchgate.net. This initial step is highly regulated, often by the end product of the pathway, histidine, which acts as an allosteric inhibitor psu.eduproteopedia.orgresearchgate.netacs.org.

The reaction requires the presence of divalent metal ions, typically magnesium (Mg²⁺), as a cofactor nih.govpsu.eduproteopedia.orgbioone.orgresearchgate.netresearchgate.netacs.org. ATP-PRT enzymes exist in different forms, including "long-form" and "short-form" enzymes, which may differ in their quaternary assembly and regulatory mechanisms, though the core catalytic mechanism is conserved nih.govpsu.eduresearchgate.netacs.org.

Subsequent Metabolic Conversions of this compound in the Pathway

Following its formation, this compound undergoes further transformations within the histidine biosynthesis pathway. The second step involves the irreversible hydrolysis of PRATP by this compound pyrophosphohydrolase (often referred to as HisE or PRATP-PH) nih.gov. This enzyme cleaves the pyrophosphate moiety from PRATP, producing phosphoribosyl-AMP (PRAMP) and releasing pyrophosphate nih.govsmpdb.ca. In some organisms, such as Escherichia coli, the activities of HisI (phosphoribosyl-AMP cyclohydrolase) and HisE (this compound pyrophosphohydrolase) are found on a single bifunctional enzyme, HisIE nih.gov. Subsequent steps in the pathway involve the conversion of PRAMP into other imidazole-containing intermediates, ultimately leading to the synthesis of L-histidine smpdb.cawikipathways.org.

Interconnections of Histidine Biosynthesis with Other Central Metabolic Pathways

The histidine biosynthesis pathway is intricately linked with other fundamental metabolic routes, highlighting the central role of its intermediates and precursors proteopedia.orgnih.govbioone.orgresearchgate.netacs.org. Phosphoribosyl pyrophosphate (PRPP), a key substrate for the initial step, is itself a product of the pentose (B10789219) phosphate (B84403) pathway bioone.orgwikipathways.org. PRPP is also a critical precursor for the de novo synthesis and salvage pathways of purines, pyrimidines, and pyridine (B92270) nucleotide cofactors like NAD and NADP bioone.org. Furthermore, intermediates generated during histidine biosynthesis, including PRATP, can serve as precursors for purine (B94841) biosynthesis, underscoring a metabolic cross-talk that ensures efficient cellular resource allocation proteopedia.orgnih.gov. The regulation of ATP-PRT by molecules like AMP and ADP also reflects the cell's energy status, further integrating histidine synthesis with central energy metabolism proteopedia.orgresearchgate.net.

Enzymology of this compound Synthesis: ATP Phosphoribosyltransferase (HisG)

Catalytic Mechanism and Reaction Kinetics of ATP Phosphoribosyltransferase

ATP phosphoribosyltransferase (ATP-PRT) is the enzyme responsible for catalyzing the first step of histidine biosynthesis nih.govpsu.eduproteopedia.orgbioone.orgresearchgate.netacs.org. This enzyme family is characterized by its ability to transfer a phosphoribosyl group from PRPP to various nucleophilic bases, including ATP in the case of histidine biosynthesis proteopedia.org. The reaction is reversible, although the equilibrium generally favors the pyrophosphorolysis of PRATP nih.gov.

The enzyme typically requires Mg²⁺ for activity nih.govpsu.eduproteopedia.orgbioone.orgresearchgate.netresearchgate.netacs.org. Kinetic studies have revealed that ATP-PRT enzymes often follow a sequential ordered kinetic mechanism psu.eduacs.org. While some studies suggest ATP binds first followed by PRPP nih.govpsu.eduresearchgate.netacs.orgresearchgate.net, other investigations into short-form ATPPRTs propose PRPP as the initial substrate to bind acs.org. The catalytic mechanism is believed to involve a dissociative transition state, with inversion of stereochemistry at the site of substitution nih.gov. In E. coli, kinetic analysis has suggested a double displacement mechanism nih.gov.

ATP-PRT is subject to complex regulation. Besides the feedback inhibition by histidine, it can also be inhibited by AMP and ADP, which compete for the substrate binding site proteopedia.orgresearchgate.netresearchgate.netnih.gov. These inhibitory mechanisms help to fine-tune the flux through the histidine biosynthesis pathway in response to cellular needs and metabolic conditions psu.eduproteopedia.orgresearchgate.netacs.org.

Substrate Binding and Product Release Order

The precise order of substrate binding and product release for ATP phosphoribosyltransferase has been investigated through various kinetic and structural studies. Generally, an ordered sequential mechanism is observed psu.eduacs.org. In this model, ATP typically binds to the enzyme first, forming an E·ATP complex. This complex then binds the second substrate, PRPP, leading to the formation of the ternary complex nih.govresearchgate.netresearchgate.net. Following the catalytic reaction, inorganic pyrophosphate (PPi) is released first, followed by the release of the product, this compound (PRATP), regenerating the free enzyme nih.govresearchgate.netresearchgate.net. Some studies, particularly concerning short-form ATPPRTs, suggest PRPP might bind to the free enzyme before ATP acs.org. The enzyme's affinity for substrates and its kinetic behavior can be modulated by allosteric effectors like histidine and by the presence of cofactors or inhibitors psu.eduacs.orgresearchgate.netacs.org.

Data Table: Key Components in this compound Synthesis

| Component | Role/Description | Source(s) |

| This compound (PRATP) | Intermediate; product of the first step in histidine biosynthesis. | nih.gov, psu.edu, acs.org, proteopedia.org, smpdb.ca, nih.gov, researchgate.net |

| ATP (Adenosine Triphosphate) | Substrate for ATP phosphoribosyltransferase. | nih.gov, psu.edu, acs.org, nih.gov, proteopedia.org, smpdb.ca, nih.gov, bioone.org, researchgate.net, researchgate.net, acs.org |

| PRPP (5-phosphoribosyl-α-1-pyrophosphate) | Substrate for ATP phosphoribosyltransferase; derived from the pentose phosphate pathway. | nih.gov, psu.edu, acs.org, nih.gov, proteopedia.org, smpdb.ca, nih.gov, bioone.org, researchgate.net, researchgate.net, acs.org |

| Pyrophosphate (PPi) | Product of the condensation reaction catalyzed by ATP phosphoribosyltransferase. | nih.gov, psu.edu, acs.org, proteopedia.org, smpdb.ca, nih.gov, researchgate.net, researchgate.net |

| ATP Phosphoribosyltransferase (ATP-PRT/HisG) | Enzyme catalyzing the first committed step of histidine biosynthesis. | nih.gov, psu.edu, acs.org, nih.gov, proteopedia.org, smpdb.ca, wikipathways.org, nih.gov, bioone.org, researchgate.net, researchgate.net, acs.org |

| Magnesium (Mg²⁺) | Essential cofactor for ATP phosphoribosyltransferase activity. | nih.gov, psu.edu, acs.org, proteopedia.org, bioone.org, researchgate.net, researchgate.net, acs.org |

| Histidine | Allosteric inhibitor of ATP phosphoribosyltransferase, regulating the pathway's flux. | psu.edu, acs.org, nih.gov, proteopedia.org, researchgate.net |

| AMP/ADP (Adenosine Monophosphate/Diphosphate) | Competitive inhibitors of ATP phosphoribosyltransferase, reflecting cellular energy status. | nih.gov, proteopedia.org, researchgate.net, researchgate.net |

| Phosphoribosyl-AMP (PRAMP) | Intermediate formed by the hydrolysis of PRATP by this compound pyrophosphohydrolase (HisE). | smpdb.ca, wikipathways.org, nih.gov |

Role of Divalent Metal Ions (e.g., Mg2+) in Catalysis

ATP Phosphoribosyltransferase (ATPS) requires divalent metal ions, most notably magnesium (Mg2+), for its catalytic activity. These metal ions are crucial for coordinating substrates and stabilizing transition states during the phosphoribosyl transfer reaction. ontosight.aistring-db.orgacs.orgasm.org Mg2+ ions are known to bind to the phosphate groups of PRPP and ATP, facilitating the nucleophilic attack and the subsequent departure of pyrophosphate. acs.orgasm.org Studies suggest that specific metal ions can influence the enzyme's catalytic efficiency, with Mn2+ sometimes enhancing catalysis in certain ATPS forms. acs.org The precise coordination of these ions within the active site is critical for orienting the substrates correctly and lowering the activation energy of the reaction. asm.org

Transition State Analysis and Mechanistic Insights

Transition state analysis provides critical insights into the catalytic mechanism of ATP Phosphoribosyltransferase. Studies employing kinetic isotope effects (KIEs) and computational methods have indicated that the reaction proceeds via a dissociative mechanism, often characterized by a DN*AN‡ transition state. nih.govnih.gov This suggests a stepwise process where the leaving group (pyrophosphate from PRPP) departs before the nucleophile (ATP) fully attacks. nih.govnih.govucl.ac.uk Despite variations in quaternary structure and regulatory mechanisms across different ATPS enzymes (e.g., long vs. short forms), the fundamental reaction chemistry and the nature of the transition state appear to be conserved. nih.govnih.gov The analysis of these transition states helps in understanding how the enzyme stabilizes the high-energy intermediates formed during the phosphoribosylation process. nih.gov

Structural Basis for ATP Phosphoribosyltransferase Functionality

The functionality of ATP Phosphoribosyltransferase is intrinsically linked to its structural organization, including its quaternary assembly, domain architecture, and the characteristics of its active site.

Quaternary Structures: Dimeric and Hexameric Forms

ATP Phosphoribosyltransferases exist in various oligomeric states, most commonly as dimers and hexamers. nih.govasm.orgebi.ac.ukresearchgate.netacs.org The active form of many ATPS enzymes is reported to be dimeric, while hexameric forms are often associated with regulatory mechanisms, particularly feedback inhibition by histidine. ebi.ac.ukresearchgate.netacs.org For instance, in Mycobacterium tuberculosis, histidine binding to the regulatory domain promotes the trimerization of active dimers into an inactive hexamer. nih.gov The equilibrium between these oligomeric states can be influenced by substrate binding and the presence of allosteric effectors. asm.orgebi.ac.ukresearchgate.net Some short-form ATPS enzymes, such as those from Lactococcus lactis, assemble as hetero-octamers, comprising catalytic and regulatory subunits. researchgate.netnih.gov

Domain Architecture (Catalytic and Regulatory Domains)

ATPS enzymes typically possess a modular domain structure that dictates their catalytic and regulatory functions. nih.govasm.orgebi.ac.uk The catalytic core often consists of two domains that form the active site cleft, which is responsible for binding PRPP and ATP. asm.orgebi.ac.ukresearchgate.net These catalytic domains often exhibit a periplasmic binding protein-like fold. nih.govasm.orgebi.ac.uk In "long-form" ATPS enzymes, a third, C-terminal regulatory domain is present. This domain plays a crucial role in allosteric regulation, particularly in mediating feedback inhibition by histidine. nih.govebi.ac.uknih.gov In contrast, "short-form" ATPS enzymes lack this intrinsic regulatory domain and often rely on separate regulatory subunits (e.g., HisZ) for allosteric control. researchgate.netnih.govichb.pl

Active Site Characterization and Conserved Motifs (e.g., P-loop)

The active site of ATP Phosphoribosyltransferase is a highly conserved region crucial for substrate binding and catalysis. Key features include residues that coordinate the divalent metal ions and interact with the phosphate groups of ATP and PRPP. asm.orgscience.gov A notable conserved motif is the phosphate-binding loop (P-loop), which is characteristic of many ATP-utilizing enzymes and plays a vital role in binding the nucleotide phosphates. hmdb.caasm.org Specific amino acid residues within the active site are essential for orienting the substrates, facilitating the phosphoribosyl transfer, and ensuring the correct stereochemistry of the reaction. nih.govasm.org

Evolution of ATP Phosphoribosyltransferase Forms (Long vs. Short Forms)

ATP Phosphoribosyltransferases have evolved into distinct forms, broadly classified as "long" and "short" forms, reflecting differences in their domain composition and regulatory mechanisms. ontosight.aiumaryland.edunih.govnih.govnih.govebi.ac.ukichb.pl

Long Forms: These typically consist of a single polypeptide chain that encompasses both catalytic and regulatory domains. They are often homohexameric and exhibit intrinsic feedback inhibition by histidine, mediated by the C-terminal regulatory domain. nih.govebi.ac.uknih.gov

Short Forms: These enzymes primarily consist of catalytic domains and lack an intrinsic regulatory domain. They often assemble as hetero-oligomers, such as hetero-octamers, requiring separate regulatory subunits (e.g., HisZ) for allosteric control, including feedback inhibition by histidine. researchgate.netnih.govichb.pl

The divergence into these forms represents an evolutionary adaptation to different cellular environments and regulatory needs, allowing for fine-tuning of the histidine biosynthesis pathway. ontosight.aiumaryland.edunih.govnih.govebi.ac.ukichb.plresearchgate.net

Functional Differences and HisZ Paralog Requirement in Short Forms

ATP phosphoribosyltransferases exist in two primary forms: a long form and a short form wikipedia.orgebi.ac.ukportlandpress.com. The long form of ATPPRT is catalytically competent and contains both catalytic and regulatory domains. In contrast, the short form lacks the regulatory domain, rendering it catalytically competent but insensitive to feedback inhibition by histidine nih.govportlandpress.comresearchgate.net. Organisms utilizing the short form of ATPPRT often require a separate protein, HisZ, a paralog of histidyl-tRNA synthetase, for proper enzyme activity and regulation nih.govwikipedia.orgresearchgate.netebi.ac.uk.

HisZ plays a dual role in short-form ATPPRT systems. In the absence of histidine, HisZ enhances the catalytic activity of the short-form ATPPRT (often referred to as HisGS) nih.govresearchgate.net. However, in the presence of histidine, HisZ mediates allosteric inhibition of the enzyme nih.govresearchgate.net. This regulatory mechanism ensures that histidine production is tightly controlled. Structural studies have revealed that histidine binds specifically to HisZ, leading to conformational changes that are transmitted to the HisGS catalytic subunits, thereby inhibiting the enzyme nih.gov. HisGS alone forms homodimers with reduced catalytic activity and is insensitive to histidine; its catalytic efficiency is significantly boosted by HisZ in the holoenzyme complex nih.govresearchgate.net.

Enzymology of Phosphoribosyl Atp Conversion: Phosphoribosyl Atp Pyrophosphohydrolase Hise

Catalytic Mechanism and Reaction Specificity

Structural Characteristics and Active Site Features of Phosphoribosyl-ATP Pyrophosphohydrolase

The structure of HisE from Mycobacterium tuberculosis has been determined to high resolution, revealing it to be a homodimer nih.govnih.gov. Each subunit is primarily composed of alpha-helices arranged in a characteristic fold for the alpha-helical nucleoside-triphosphate pyrophosphatase superfamily nih.govnih.goviucr.org. The active site is located on each subunit, formed by residues exclusively from that subunit nih.govnih.gov. Comparison with related enzymes, such as Campylobacter jejuni dUTPase, has helped in identifying potential metal- and substrate-binding sites within HisE nih.govnih.gov. These sites likely involve conserved glutamate (B1630785) and glutamine residues that are crucial for binding the metal cofactor and the PRATP substrate nih.govnih.gov. The active site's precise architecture, including the arrangement of these residues, dictates its specificity for PRATP and its catalytic efficiency aatbio.comkhanacademy.orgresearchgate.netbyjus.comyoutube.com.

Bifunctional Enzymes (HisIE) and Monofunctional HisE/HisI Forms

Allosteric Regulation by Histidine

Transcriptional Regulation of his Genes

The transcriptional regulation of his genes is a primary mechanism for controlling the cellular levels of histidine biosynthetic enzymes. This regulation ensures that enzyme production is coordinated with the cell's need for histidine.

A key mechanism for nutrient-dependent transcriptional control of his genes is transcriptional attenuation researchgate.netasm.orgmdpi.com. This process involves the premature termination of transcription based on the rate of translation of a leader peptide encoded within the his operon's mRNA. The leader region typically contains a sequence rich in histidine codons (e.g., seven consecutive histidine codons in Salmonella enterica) researchgate.netebi.ac.uk.

High Histidine Levels: When intracellular levels of charged histidyl-tRNAHis are high, ribosomes efficiently translate the histidine-rich leader peptide sequence, including its stop codon. This efficient translation allows a specific RNA secondary structure, known as the attenuator terminator (often referred to as the E:F stem-loop), to form. The formation of this terminator structure signals RNA polymerase to terminate transcription before it reaches the structural genes of the operon, thereby preventing the synthesis of histidine biosynthetic enzymes asm.orgresearchgate.net.

Low Histidine Levels: Conversely, when histidine is scarce, the availability of charged histidyl-tRNAHis is low. This leads to ribosome stalling at the histidine codons in the leader peptide. The stalled ribosome physically prevents the formation of the attenuator terminator structure. Instead, an alternative RNA secondary structure forms, which allows RNA polymerase to continue transcription through the operon, leading to the synthesis of the necessary enzymes asm.orgresearchgate.net. This mechanism provides a sensitive and rapid response to changes in intracellular histidine availability. In some Gram-positive bacteria, like Lactococcus lactis, a related mechanism involving T-box riboswitches also regulates his gene expression in response to amino acid levels nih.goviitp.ruresearchgate.net.

The initiation of transcription for the his operon is governed by promoter sequences and associated regulatory elements. These elements include the promoter itself, which is the binding site for RNA polymerase, and often operator sequences or other DNA motifs that bind regulatory proteins.

In E. coli and S. typhimurium, the his operon is transcribed from a primary promoter (P1) located upstream of the hisG gene asm.orgmdpi.comnih.govmdpi.com. While attenuation is the primary regulatory mechanism, the promoter region also plays a role. For instance, in Lactococcus lactis, an operator site that overlaps with the attenuator region influences the initiation of transcription, and its functionality can be affected by plasmid copy number and supercoiling nih.gov. In some Gram-positive bacteria, a specific DNA-binding transcription factor, HisR (belonging to the TrpR family), has been identified that binds to regulatory regions upstream of histidine metabolism genes, including biosynthesis genes iitp.ruresearchgate.net. This factor acts as a repressor, controlling gene expression, and its binding sites often exhibit a palindromic structure iitp.ru.

Post-Translational Modification and Enzyme Activity Modulation

Beyond transcriptional control, the activity of enzymes involved in histidine biosynthesis can also be modulated through post-translational modifications (PTMs) and allosteric regulation.

Feedback Inhibition: The most prominent form of regulation at the enzyme level is allosteric feedback inhibition. ATP phosphoribosyltransferase (ATP-PRT), the first enzyme in the pathway, is a prime example. It catalyzes the condensation of ATP and phosphoribosyl pyrophosphate (PRPP) to form this compound (PR-ATP) acs.orgresearchgate.netbioone.orgproteopedia.orgwikipathways.org. The activity of ATP-PRT is allosterically inhibited by the end-product, histidine nih.govacs.orgresearchgate.netbioone.org. This inhibition is nearly instantaneous and directly adjusts the metabolic flux through the pathway in response to histidine availability acs.orgmdpi.com. Studies have shown that histidine binding induces significant conformational changes in ATP-PRT, affecting its catalytic activity acs.orgbiophysics.org. In Mycobacterium tuberculosis, inhibition by histidine is uncompetitive with respect to ATP, indicating that ATP binding is necessary for histidine-mediated inhibition acs.org. Additionally, ATP-PRT activity can be modulated by other factors, such as AMP and ADP, reflecting the cell's energy status researchgate.netproteopedia.org.

Other Post-Translational Modifications: While feedback inhibition is the most characterized regulatory mechanism for ATP-PRT, other PTMs can generally influence enzyme activity. Phosphorylation, for instance, is a common PTM where kinases add phosphate (B84403) groups to amino acid residues like serine, threonine, tyrosine, or histidine, thereby modulating protein function abcam.combitesizebio.com. Although specific examples of phosphorylation or other PTMs (e.g., methylation, acetylation) directly regulating the activity of histidine biosynthetic enzymes are less extensively documented in the provided literature compared to feedback inhibition, these modifications are broadly recognized as critical cellular processes for fine-tuning protein function and cellular responses abcam.combitesizebio.comnih.govwikipedia.org. For example, histidine itself can undergo methylation (protein histidine methylation, Hme), which is a PTM that can regulate key cellular processes nih.gov. However, the direct impact of such modifications on the enzymes of the histidine biosynthesis pathway itself, beyond the allosteric effects of histidine, requires further specific investigation.

Structural Biology and Dynamics of Phosphoribosyl Atp Interacting Enzymes

High-Resolution Structural Studies (e.g., X-ray Crystallography)

High-resolution structural studies, predominantly employing X-ray crystallography, have provided critical insights into the architecture of ATP-PRT enzymes and their complexes with substrates, products, and inhibitors. These studies have revealed that ATP-PRT exists in different forms, characterized by distinct quaternary structures and regulatory mechanisms.

The "long form" of ATP-PRT, commonly found in bacteria like Escherichia coli and Mycobacterium tuberculosis, typically assembles into homohexamers. These hexameric structures are often stabilized by interactions involving a C-terminal regulatory domain. In contrast, the "short form" of ATP-PRT, observed in organisms such as Lactococcus lactis, forms hetero-octamers, comprising four catalytic subunits (HisGS) and four regulatory subunits (HisZ), which is a paralogue of histidyl-tRNA synthetase. The catalytic core of ATP-PRT, present in both forms, is characterized by a "periplasmic binding protein fold" researchgate.netproteopedia.orgwikipedia.orgebi.ac.ukresearchgate.net.

Structural data has been obtained for various complexes, including those with competitive inhibitors like AMP and substrate analogs. For instance, crystal structures of E. coli ATP-PRT have been resolved in complex with AMP at resolutions of 2.7 Å and with the product PRATP (though the ribosyl-triphosphate moiety was not resolved) at 2.9 Å researchgate.netnih.gov. Structures of M. tuberculosis ATP-PRT have been determined at resolutions as high as 1.8 Å nih.gov and 1.25 Å nih.gov, providing detailed views of its active and inhibited states. The ability of these enzymes to adopt different oligomeric states (dimeric, hexameric, or hetero-octameric) is influenced by ligand binding, underscoring the dynamic nature of their structures researchgate.netproteopedia.orgwikipedia.orgebi.ac.uknih.govuwaterloo.ca.

Table 1: Structural Data of ATP-PRT Complexes

| PDB ID | Organism | Resolution (Å) | Oligomeric State | Ligands Bound | Reference |

| 1H3D | Escherichia coli | 2.7 | Hexamer | AMP | nih.govresearchgate.net |

| 1Q1K | Escherichia coli | 2.9 | Hexamer | PRATP (product) | researchgate.netnih.gov |

| 1NH7 | Mycobacterium tuberculosis | 2.7 | Dimer/Hexamer | Apo | nih.gov |

| 1NH8 | Mycobacterium tuberculosis | 1.8 | Dimer/Hexamer | Histidine, AMP | nih.gov |

| 1Z7N | Lactococcus lactis | 3.25 | Hetero-octamer | PRPP | rcsb.org |

| 1YVW | Bacillus cereus | 2.6 | Dimer | Apo | rcsb.org |

| 3C90 | Mycobacterium tuberculosis | 1.25 | Dimer | Apo | nih.govpdbj.org |

Substrate and Inhibitor Binding Site Characterization

The active site of ATP-PRT enzymes is typically situated in a crevice formed between the two catalytic domains of the enzyme. This site is responsible for binding the substrates ATP and PRPP wikipedia.orgebi.ac.uk. The P-loop motif, a conserved sequence within the catalytic core, plays a crucial role in binding the ribose-5'-phosphate group of PRPP proteopedia.orgnih.gov.

Competitive inhibitors, such as adenosine (B11128) monophosphate (AMP), bind within the active site. Structural analyses indicate that AMP occupies the PRPP-binding site, with its adenosine ring extending into the ATP-binding region nih.govresearchgate.net. This dual occupation explains its competitive inhibition against both substrates. Specific residues, such as Asp 70 and Ser 90 in domain 1 of E. coli ATP-PRT, are implicated in AMP binding proteopedia.org.

Beyond the active site, ATP-PRT possesses an allosteric site, critical for feedback regulation. In the long-form enzymes, this site is often located on domain 3 researchgate.netproteopedia.org. In the short-form, the regulatory subunit HisZ harbors the allosteric binding pocket for histidine researchgate.netnih.govacs.orgacs.org. Histidine, the end product of the pathway, binds to this site and induces conformational changes that lead to enzyme inhibition researchgate.netproteopedia.orgwikipedia.orgnih.govbiophysics.orgucl.ac.ukwaikato.ac.nz. The precise interactions involve polar contacts and hydrogen bonds, which are specific to the allosteric effector.

Conformational Dynamics and Allosteric Signal Transduction

The allosteric regulation of ATP-PRT involves intricate conformational changes that transmit signals from the effector-binding site to the active site. The binding of histidine to the allosteric site of long-form ATP-PRT triggers significant structural rearrangements, particularly in domain 3, leading to an "inactive" or "closed" conformation that reduces catalytic activity researchgate.netproteopedia.orgwikipedia.orgnih.govbiophysics.orgucl.ac.ukwaikato.ac.nz. While these changes are substantial, the direct impact on the active site can sometimes be subtle, making the elucidation of the precise signal transduction pathway challenging researchgate.net.

In the short-form ATP-PRT, the regulatory subunit HisZ plays a dual role: it allosterically activates the catalytic HisGS subunits in the absence of histidine, and mediates inhibition in its presence researchgate.netnih.govacs.org. HisZ binding can reposition loops and bring catalytic subunits into closer proximity, thereby enhancing or suppressing catalysis rcsb.orgacs.org. Studies combining computational methods, such as molecular dynamics simulations, with experimental kinetic analyses have identified key elements like the twisting of active site hinge regions as critical for regulated catalysis biophysics.orgwaikato.ac.nz. Furthermore, the discovery of allosteric activators, such as 3-(2-thienyl)-L-alanine (TIH), which bind to the same site as histidine but elicit activation, highlights the nuanced nature of these conformational dynamics ucl.ac.ukwaikato.ac.nzdiamond.ac.uk. These findings suggest that different ligand-bound states can correspond to distinct dynamic ensembles, influencing both catalytic efficiency and regulatory responses waikato.ac.nz.

Protein-Protein Interactions in Multi-Enzyme Complexes (e.g., HisG-HisZ)

The short-form ATP-PRT serves as a prime example of a multi-enzyme complex, specifically a hetero-octamer composed of four catalytic HisGS subunits and four regulatory HisZ subunits researchgate.netproteopedia.orgresearchgate.netrcsb.orgnih.govacs.orgacs.orgmdpi.com. The interaction between HisGS and HisZ is fundamental to the enzyme's allosteric regulation. HisZ, a homologue of histidyl-tRNA synthetase, integrates metabolic signals by activating the catalytic activity of HisGS in low histidine conditions and mediating feedback inhibition when histidine levels rise researchgate.netnih.govacs.orgacs.orgmdpi.com. This protein-protein interaction involves the rearrangement of subunit interfaces, facilitating the transmission of allosteric signals and modulating the enzyme's catalytic output rcsb.org.

While the focus here is on the HisG-HisZ complex, the broader histidine biosynthesis pathway can also involve multi-enzyme complexes and metabolic channeling, where sequential enzymes are organized to efficiently transfer intermediates. However, the primary interaction relevant to PRATP is its formation and regulation by the ATP-PRT enzyme complex.

Compound List:

Phosphoribosyl-ATP (PRATP)

Adenosine Triphosphate (ATP)

5-phosphoribosyl-α-1-pyrophosphate (PRPP)

Histidine

Adenosine Monophosphate (AMP)

Adenosine Diphosphate (ADP)

Pyrophosphate (PPi)

3-(2-thienyl)-L-alanine (TIH)

Advanced Methodologies in Phosphoribosyl Atp Research

Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effect (KIE) studies have been instrumental in elucidating the transition state structure of the reaction catalyzed by ATP phosphoribosyltransferase. nih.govnih.gov By substituting specific atoms in the substrates with their heavier isotopes, researchers can measure changes in reaction rates, which provides information about the bonding environment at the transition state.

Detailed transition state analysis has been performed for ATP-PRT from various organisms, including Campylobacter jejuni, Mycobacterium tuberculosis, and Lactococcus lactis. nih.govnih.gov These studies involved measuring intrinsic KIEs for the reverse reaction using phosphonoacetic acid as an alternative substrate to pyrophosphate. nih.gov The results consistently support a dissociative (DN*AN‡) reaction mechanism. nih.gov

Key findings from these KIE studies include:

Dissociative Nature : The transition state is characterized by a significant degree of bond breaking between the ribose C1' and the pyrophosphate leaving group before the formation of the new bond with the N1 of ATP.

Oxocarbenium Ion Character : A substantial buildup of positive charge on the anomeric carbon of the ribose ring is a key feature of the transition state.

Weak Nucleophilic Participation : The incoming ATP nucleophile has only a weak interaction in the transition state. nih.gov

Conservation of Mechanism : Despite differences in the quaternary structure and regulatory mechanisms of ATP-PRT enzymes from different species, the catalytic mechanism and transition state structure are highly conserved. nih.gov

| Isotope Position | Enzyme Source | Kinetic Isotope Effect (KIE) | Interpretation |

|---|---|---|---|

| 1'-14C | Various | 1.028–1.031 | Supports a dissociative reaction mechanism with significant oxocarbenium ion character at the transition state. nih.gov |

| 1'-3H | Various | 1.15–1.25 | Consistent with a dissociative mechanism and indicates a change in hybridization at the anomeric carbon. nih.gov |

| 1-15N | Various | Large | Suggests significant bond formation involving the nitrogen nucleophile in the transition state. nih.gov |

Steady-State and Pre-Steady-State Kinetics

Steady-state and pre-steady-state kinetic analyses have been crucial in dissecting the individual steps of the ATP phosphoribosyltransferase catalytic cycle and understanding the impact of allosteric regulation.

Steady-State Kinetics: These studies, which measure the reaction rate when the enzyme-substrate complex concentration is constant, have revealed an ordered sequential Bi-Bi reaction mechanism for ATP-PRT. In this mechanism, ATP binds to the enzyme first, followed by 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). After the chemical reaction, pyrophosphate (PPi) is the first product to be released, followed by PRATP. nih.gov

Pre-Steady-State Kinetics: By using rapid kinetic techniques, researchers can observe the first turnover of the enzyme, providing insights into the rate-limiting steps of the reaction. For the non-activated catalytic subunit (HisGS) of ATP phosphoribosyltransferase from Acinetobacter baumannii, the chemical step is rate-limiting, as indicated by the absence of a pre-steady-state burst of product formation. st-andrews.ac.uk In contrast, for the allosterically activated hetero-octameric enzyme (ATPPRT), a burst of PRATP formation is observed, indicating that a step after the chemical reaction, likely product release, becomes rate-limiting. st-andrews.ac.uk

| Enzyme Form | Parameter | Value | Condition |

|---|---|---|---|

| HisGS (non-activated) | kcat | ~0.13 s-1 | pH 8.5, 25 °C |

| ATPPRT (activated) | kcat | ~10.66 s-1 | pH 8.5, 25 °C |

| ATPPRT (activated) | Single-turnover rate constant | Significantly higher than kcat | 5 °C |

Spectroscopic Techniques (e.g., Fluorescence, Circular Dichroism)

Spectroscopic techniques are powerful tools for investigating the structural and dynamic aspects of phosphoribosyl-ATP and its interaction with enzymes.

Fluorescence Spectroscopy: This technique can be used to monitor the binding of ligands, such as ATP and its analogues, to ATP phosphoribosyltransferase. Changes in the intrinsic fluorescence of tryptophan residues in the enzyme upon ligand binding can provide information about the binding affinity and conformational changes. mdpi.com Additionally, fluorescently labeled ATP analogues can be used in Förster Resonance Energy Transfer (FRET) based assays to continuously monitor enzymatic ATP consumption. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the secondary structure of proteins and any conformational changes that occur upon ligand binding. wikipedia.orgresearchgate.net Far-UV CD can be employed to assess the helical and sheet content of ATP phosphoribosyltransferase and how it is affected by the binding of substrates (ATP and PRPP), products (PRATP and PPi), and allosteric inhibitors. wikipedia.org Furthermore, CD has been used to study the self-association of ATP, which is relevant for understanding its behavior in solution and at the active site of enzymes. nih.gov

Mutagenesis and Enzyme Engineering Approaches

Site-directed mutagenesis is a powerful technique to probe the functional roles of specific amino acid residues in the catalytic mechanism and allosteric regulation of ATP phosphoribosyltransferase. nih.gov By systematically replacing key residues in the active site or at allosteric sites, researchers can assess their importance for substrate binding, catalysis, and signal transduction.

For example, mutagenesis studies on the ATP phosphoribosyltransferase from Pseudomonas aeruginosa have been used to investigate the roles of active-site residues in catalysis. nih.gov The introduction of single and double mutations in the amino acid sequence of the catalytic subunit (PaHisGS) and subsequent characterization of the mutant proteins have provided insights into the electrostatic preorganization of the active site. nih.gov Intriguingly, some catalytically impaired active-site mutants of HisGS can be allosterically rescued by the regulatory subunit (HisZ), demonstrating a link between remote protein-protein interactions and the chemical step at the active site. nih.gov

Computational Approaches (e.g., Molecular Dynamics Simulations, Density Functional Theory)

Computational methods provide a powerful complement to experimental studies by offering atomic-level insights into the structure, dynamics, and reaction mechanism of ATP phosphoribosyltransferase.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the dynamic behavior of the enzyme and its interactions with substrates and products. nih.govbiorxiv.orgyoutube.com These simulations can reveal conformational changes that are critical for catalysis and allosteric regulation, such as the movement of flexible loops in the active site. acs.org By simulating the enzyme in different states (e.g., apo, substrate-bound, product-bound), researchers can gain a deeper understanding of the entire catalytic cycle. nih.gov

Density Functional Theory (DFT): DFT is a quantum mechanical method used to study the electronic structure of molecules and to model chemical reactions. nih.govresearchgate.net In the context of this compound research, DFT calculations can be used to model the transition state of the reaction catalyzed by ATP phosphoribosyltransferase. chemrxiv.org These calculations, often performed in conjunction with experimental KIE data, help to refine the proposed reaction mechanism and provide a detailed picture of the electronic and geometric features of the transition state. nih.gov

Biotechnological and Applied Perspectives of Phosphoribosyl Atp Pathway Modulation

Metabolic Engineering for Enhanced Histidine Production

L-histidine is a crucial amino acid with applications in the pharmaceutical and food industries. nih.gov Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli aims to create efficient cell factories for L-histidine overproduction. nih.govnih.gov Key strategies focus on deregulating the natural control mechanisms of the histidine biosynthesis pathway.

The primary regulatory control point in histidine biosynthesis is the feedback inhibition of ATP phosphoribosyltransferase (HisG) by the end product, L-histidine. nih.govresearchgate.net Overcoming this inhibition is a critical first step in developing strains for L-histidine production. nih.govnih.gov Various protein engineering strategies have been successfully employed to create feedback-resistant HisG variants.

A common approach involves random mutagenesis coupled with selection for mutants resistant to toxic histidine analogs like β-(2-thiazolyl)-DL-alanine (2-TA). nih.gov This has led to the identification of novel mutations in the C-terminal regulatory domain of HisG that confer increased resistance to feedback inhibition. nih.gov

Rational enzyme redesign, based on the protein's structure, has also been effective. Homology-based modeling can predict key amino acid residues in the C-terminal domain that are involved in L-histidine binding. researchgate.net Site-directed mutagenesis of these residues can lead to mutant enzymes with significantly reduced sensitivity to L-histidine. For instance, mutating specific residues (N215, L231, T235, and A270) in the C-terminal domain of C. glutamicum HisG resulted in enzymes resistant to histidine inhibition. researchgate.net A combination of mutations, such as N215K/L231F/T235A, can lead to a substantial increase in the inhibition constant (Ki) for histidine. researchgate.net

Another innovative strategy is the deletion of the entire C-terminal regulatory domain. nih.gov While this removes the primary site of allosteric inhibition, it can also reduce the enzyme's catalytic activity. However, combining this deletion with gain-of-function mutations in the catalytic domain, such as the S143F mutation, can result in a highly active and feedback-resistant HisG variant. nih.gov

More advanced combinatorial protein engineering, guided by molecular docking and high-throughput screening, has yielded highly efficient mutant enzymes. For example, the HisGT235P-Y56M mutant in C. glutamicum was constructed to alleviate L-histidine feedback inhibition, leading to significant accumulation of the amino acid. nih.govacs.org

| Organism | HisG Mutant | Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Mutants resistant to 2-TA | Random mutagenesis and selection | Identified novel mutations in the C-terminal regulatory domain conferring feedback resistance. | nih.gov |

| Corynebacterium glutamicum | N215K/L231F/T235A | Rational enzyme redesign and site-directed mutagenesis | Resulted in a 37-fold increase in the Ki value for histidine, leading to increased histidine accumulation. | researchgate.net |

| Corynebacterium glutamicum | Deletion of C-terminal domain + S143F mutation | Domain deletion and rational design | Created a highly active HisG variant that is largely insensitive to histidine concentrations. | nih.gov |

| Corynebacterium glutamicum | HisGT235P-Y56M | Molecular docking and high-throughput screening | Significantly alleviated feedback inhibition, leading to an initial accumulation of 0.83 g/L of L-histidine. | nih.govacs.org |

Phosphoribosyl pyrophosphate (PRPP) is a crucial precursor not only for histidine biosynthesis but also for the synthesis of purines, pyrimidines, and tryptophan. nih.govwikipedia.org Therefore, ensuring a sufficient supply of PRPP is essential for high-level L-histidine production. researchgate.net

Metabolic engineering strategies to enhance PRPP availability often involve the overexpression of PRPP synthetase (encoded by the prs gene), the enzyme responsible for synthesizing PRPP from ribose-5-phosphate. nih.govacs.org By increasing the levels of this enzyme, the metabolic flux towards PRPP is enhanced, providing more substrate for the histidine pathway. nih.gov

Furthermore, to channel more carbon flux towards PRPP, competing pathways can be attenuated or knocked out. For instance, deleting the pgi gene, which encodes phosphoglucose isomerase, redirects glucose-6-phosphate from glycolysis into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govacs.org The PPP is the primary source of ribose-5-phosphate, the precursor for PRPP synthesis. nih.gov This strategy effectively increases the precursor pool for PRPP and, consequently, for histidine biosynthesis.

| Strategy | Target Gene/Enzyme | Organism | Rationale | Outcome | Reference |

|---|---|---|---|---|---|

| Overexpression | PRPP synthetase (prs) | Corynebacterium glutamicum | Increase the synthesis of PRPP from ribose-5-phosphate. | Enhanced precursor supply for histidine biosynthesis. | nih.govacs.org |

| Gene Knockout | Phosphoglucose isomerase (pgi) | Corynebacterium glutamicum | Redirect carbon flux from glycolysis to the pentose phosphate pathway, increasing the availability of ribose-5-phosphate. | Increased L-histidine production in combination with other modifications. | nih.govacs.org |

ATP Phosphoribosyltransferase as a Target for Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new modes of action. nih.govnih.gov The histidine biosynthesis pathway, and specifically ATP phosphoribosyltransferase, has emerged as a promising target for the development of such agents. wikipedia.orgnih.gov

The primary rationale for targeting the histidine biosynthesis pathway is its essentiality in many bacteria, fungi, and plants, while being absent in mammals. wikipedia.orgresearchgate.netnih.gov Humans must obtain histidine from their diet, making enzymes in this pathway ideal targets for selective toxicity. nih.govresearchgate.net Inhibiting a single enzyme in this unbranched pathway is expected to halt the production of histidine, an essential component for protein synthesis and bacterial growth. nih.gov

This pathway has been identified as a potential target against a range of pathogens, including Staphylococcus aureus, Mycobacterium tuberculosis, and the fungal pathogen Aspergillus fumigatus. nih.govnih.govnih.gov The conservation of this pathway across various bacterial species suggests that inhibitors could have broad-spectrum activity. nih.gov Furthermore, the histidine biosynthesis pathway has been shown to be crucial for the virulence of pathogens in various infection models. nih.gov For instance, deletion of a gene in the histidine pathway of A. fumigatus attenuated its pathogenicity. nih.gov

Significant efforts have been made to identify and develop inhibitors of ATP phosphoribosyltransferase (HisG). nih.gov Virtual screening of large compound libraries has been a fruitful approach to identify potential inhibitors. nih.gov In one study, a virtual screen of approximately 106 compounds identified 49 potential inhibitors for three enzymes in the S. aureus histidine biosynthesis pathway. nih.gov Subsequent whole-cell assays confirmed that several of these compounds exhibited inhibitory activity against S. aureus growth. nih.govnih.gov

For Mycobacterium tuberculosis, virtual screening has also been employed to discover novel and potent inhibitors of its HisG enzyme. nih.gov Following computational screening, compounds are tested for their inhibitory activity in vitro using enzyme assays that monitor the production of phosphoribosyl-ATP. nih.gov This has led to the identification of compounds, such as certain nitrobenzothiazoles, with significant inhibitory activity against the enzyme and subsequent inhibition of bacterial growth. nih.gov

The development of these inhibitors is a critical step towards new therapeutic options for treating infections caused by resistant bacteria. The high hit rate from virtual screening demonstrates the potential of this strategy for rapidly identifying new drug leads targeting the histidine biosynthesis pathway. nih.gov

Research on Other Enzymes in the Pathway as Potential Targets (e.g., HisE)

While ATP phosphoribosyltransferase is a primary target, other enzymes in the histidine biosynthesis pathway are also being explored as potential targets for antimicrobial agents. nih.govnih.gov The bifunctional enzyme this compound pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase (HisIE), which catalyzes the second and third steps of the pathway, is one such target. acs.org The HisE domain is responsible for the pyrophosphohydrolysis of N1-(5-phospho-β-D-ribosyl)-ATP (PRATP). acs.org

Similarly, enzymes like imidazoleglycerol-phosphate dehydratase (HisB) and histidinol-phosphate aminotransferase (HisC) have been investigated. nih.govresearchgate.net For example, virtual screening has been used to identify potential inhibitors of E. coli HisC from natural compound libraries. researchgate.net The rationale remains the same: these enzymes are essential for the pathogen and absent in the host, offering a window for selective therapeutic intervention. researchgate.netnih.gov The exploration of multiple targets within the same essential pathway increases the potential for developing effective antimicrobial strategies.

Q & A

Q. What is the role of phosphoribosyl-ATP in histidine biosynthesis, and how can its enzymatic activity be experimentally quantified?

this compound (PR-ATP) is a key intermediate in the histidine biosynthesis pathway. The enzyme ATP phosphoribosyltransferase (HisG) catalyzes the first step, forming PR-ATP from ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP). Subsequently, this compound pyrophosphohydrolase (HisE) hydrolyzes PR-ATP to phosphoribosyl-AMP (PR-AMP), an irreversible step critical for pathway progression .

Q. Methodology :

- Enzymatic assays : Use a coupled enzyme system with purified HisG and HisE. Monitor PR-ATP consumption via HPLC or spectrophotometric methods (e.g., phosphate release assays). Include negative controls (e.g., HisG/HisE inhibitors) and replicate measurements (≥3 replicates) to ensure precision .

- Standard curve preparation : Generate PR-ATP standards (0.1–100 µM) in buffer matching experimental conditions. Account for background signals using sample-free controls .

Q. How do researchers distinguish between the bifunctional roles of HisIE enzymes (e.g., HisE pyrophosphohydrolase and cyclohydrolase activities)?

HisIE bifunctional proteins in bacteria (e.g., Shigella flexneri, Mycobacterium tuberculosis) catalyze both PR-ATP hydrolysis (HisE) and PR-AMP cyclization (HisI). To isolate activities:

- Kinetic assays : Perform reactions under varying substrate conditions (PR-ATP vs. PR-AMP) and measure product formation (e.g., inorganic phosphate for HisE, absorbance at 260 nm for HisI-mediated cyclization) .

- Mutagenesis : Generate HisE or HisI domain-specific knockouts and compare activity loss .

Advanced Research Questions

Q. How can structural studies resolve contradictions in the oligomeric states of ATP phosphoribosyltransferase (HisG) under different regulatory conditions?

HisG exists in dynamic oligomeric states: active dimers and inactive hexamers when inhibited by histidine. Structural techniques include:

- X-ray crystallography : Compare apo-HisG (2.7 Å resolution) vs. histidine/AMP-bound forms (1.8 Å). Analyze conformational changes in catalytic domains and dimer-hexamer transitions .

- Size-exclusion chromatography (SEC) : Correlate enzymatic activity with oligomeric state under varying histidine concentrations .

Q. What experimental designs are optimal for analyzing this compound metabolism in microbial communities under environmental stress (e.g., nitrogen deposition)?

- Metagenomics : Amplify hisE homologs via PCR using conserved primers (e.g., K01523 in KEGG Orthology) .

- Stable isotope probing (SIP) : Track PR-ATP turnover using ¹³C-labeled glucose in soil microcosms under nitrogen-amended conditions .

- Proteomics : Compare HisE expression levels in Rhodobacter sphaeroides under light/dark conditions using 2D gel electrophoresis and MALDI-TOF .

Q. How can mutagenesis approaches clarify the functional significance of PR-ATP pathway enzymes in bacterial pathogenesis?

- Ames test : Use Salmonella strains (e.g., TA100) with mutations in hisG (targeting the PR-ATP transferase domain) to assess mutagenicity of environmental toxins .

- CRISPR-Cas9 knockouts : Delete hisE in Mycobacterium tuberculosis and monitor histidine auxotrophy or virulence attenuation in macrophage models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.